molecular formula C31H38N2O B1671842 Ezlopitant CAS No. 147116-64-1

Ezlopitant

Cat. No.: B1671842
CAS No.: 147116-64-1
M. Wt: 454.6 g/mol
InChI Key: XPNMCDYOYIKVGB-CONSDPRKSA-N
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Description

Ezlopitant, also known by its code name CJ-11,974, is a neurokinin 1 receptor antagonist. It has been studied for its potential antiemetic and antinociceptive effects. Initially developed by Pfizer, it was investigated for the treatment of irritable bowel syndrome but appears to have been discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ezlopitant is synthesized through a series of chemical reactions involving the formation of a quinuclidine core structure. The synthesis typically involves the following steps:

  • Formation of the quinuclidine ring system.
  • Introduction of the diphenylmethyl group.
  • Attachment of the 5-isopropyl-2-methoxybenzyl group.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: Ezlopitant undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.

    Reduction: Hydrogen gas and metal catalysts.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

  • Benzyl alcohol
  • Alkene metabolites

Scientific Research Applications

Ezlopitant has been extensively studied for its potential therapeutic applications:

Mechanism of Action

Ezlopitant exerts its effects by antagonizing the neurokinin 1 receptor, which is a receptor for substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis. By blocking the neurokinin 1 receptor, this compound inhibits the binding of substance P, thereby reducing its physiological effects .

Comparison with Similar Compounds

  • Maropitant: Another neurokinin 1 receptor antagonist with a tert-butyl group instead of an isopropyl group.
  • Aprepitant: Used clinically for the prevention of chemotherapy-induced nausea and vomiting.
  • Rolapitant: Known for its longer half-life and used for similar indications as aprepitant.

Uniqueness of Ezlopitant: this compound is unique due to its specific chemical structure, which includes a diphenylmethyl group and a 5-isopropyl-2-methoxybenzyl group. This structure contributes to its specific binding affinity and selectivity for the neurokinin 1 receptor .

Properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNMCDYOYIKVGB-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318557
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147116-64-1
Record name Ezlopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147116-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezlopitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZLOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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